![molecular formula C19H18N2O4S2 B14642922 Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- CAS No. 55747-42-7](/img/structure/B14642922.png)
Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzenesulfonamide group, a methyl group, and a phenylsulfonylamino group. It is used in the synthesis of dyes, photochemicals, and disinfectants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- typically involves the reaction of 4-methylbenzenesulfonyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides. These products have various applications in chemical synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It is used in the production of dyes, photochemicals, and disinfectants.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- involves the inhibition of enzymes such as carbonic anhydrase. This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, preventing its normal function. This mechanism is particularly useful in the development of anticancer and antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenesulfonamide: Similar in structure but lacks the phenylsulfonylamino group.
p-Methylbenzenesulfonamide: Similar but with different substituents on the benzene ring.
N-(p-Toluenesulfonyl)imino]phenyliodinane: Contains an iodine atom, making it distinct in reactivity and applications.
Uniqueness
Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
55747-42-7 |
|---|---|
Molekularformel |
C19H18N2O4S2 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
N-[4-(benzenesulfonamido)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H18N2O4S2/c1-15-7-13-19(14-8-15)27(24,25)21-17-11-9-16(10-12-17)20-26(22,23)18-5-3-2-4-6-18/h2-14,20-21H,1H3 |
InChI-Schlüssel |
SBPMMBUKAUKVSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)
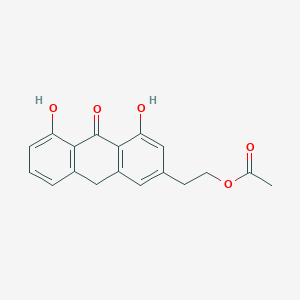
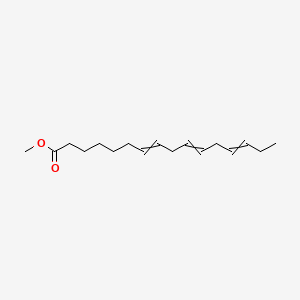
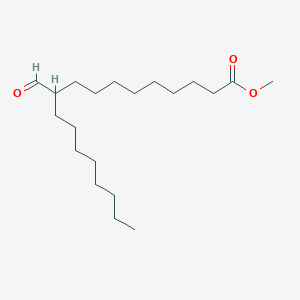

![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14642869.png)
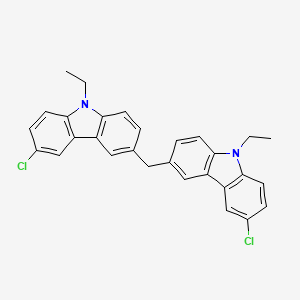
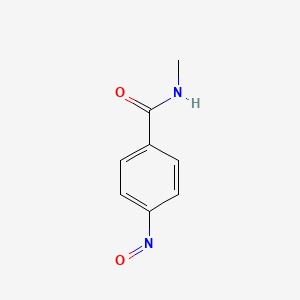
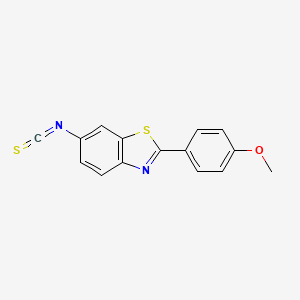
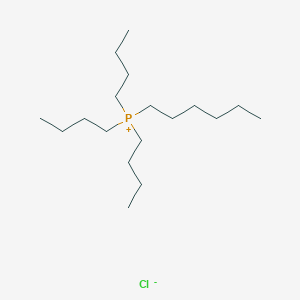

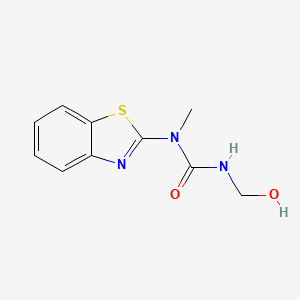
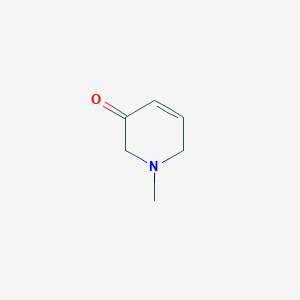
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)
